Einecs 285-172-7

Corrosion inhibition Carbon steel Alkyl diphosphonate

The compound designated by EINECS 285-172-7 and CAS 85030-47-3 is a 1:1 salt composed of ((dodecylimino)bis(methylene))bisphosphonic acid and 2,2′,2″-nitrilotris(ethanol) (triethanolamine). Its molecular formula is C₂₀H₄₈N₂O₉P₂ with a molecular weight of approximately 522.6 g/mol.

Molecular Formula C20H48N2O9P2
Molecular Weight 522.6 g/mol
CAS No. 85030-47-3
Cat. No. B12711290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 285-172-7
CAS85030-47-3
Molecular FormulaC20H48N2O9P2
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)(O)O.C(CO)N(CCO)CCO
InChIInChI=1S/C14H33NO6P2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;8-4-1-7(2-5-9)3-6-10/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);8-10H,1-6H2
InChIKeyOIRRRVMGGREJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EINECS 285-172-7 (CAS 85030-47-3): Triethanolamine Salt of a C12 Alkyl-Bisphosphonic Acid – Core Identity and Structural Notes


The compound designated by EINECS 285-172-7 and CAS 85030-47-3 is a 1:1 salt composed of ((dodecylimino)bis(methylene))bisphosphonic acid and 2,2′,2″-nitrilotris(ethanol) (triethanolamine). Its molecular formula is C₂₀H₄₈N₂O₉P₂ with a molecular weight of approximately 522.6 g/mol . The bisphosphonic acid moiety, dodecylamine-N,N-bis(methylenephosphonic acid) (DBMP), belongs to the N-substituted aminomethylenebisphosphonic acid family and features a C₁₂ hydrophobic alkyl tail anchored to a geminal bisphosphonate headgroup [1]. The triethanolamine counterion is introduced to modulate solubility, handling, and formulation compatibility relative to the free acid or simple alkali-metal salts.

Why In-Class Bisphosphonate Substitution Cannot Be Assumed for EINECS 285-172-7


Aminomethylenebisphosphonic acids are not interchangeable; systematic variation of the N-alkyl substituent produces dramatic differences in corrosion inhibition efficacy, surface film architecture, and metal-complex stability [1]. The dodecyl chain in EINECS 285-172-7 imparts a hydrophobic barrier function that short-chain analogs (C₁–C₄) cannot reproduce, while the triethanolamine salt form alters solubility and protonation equilibria compared to the free acid or sodium salts [2]. Substituting a generic “alkyl bisphosphonate” without specifying chain length and counterion risks loss of performance or formulation incompatibility, making compound-level selection critical for reliable experimental outcomes.

Quantitative Performance Differentiators for EINECS 285-172-7 vs. Closest Analogs


C₁₂ Alkyl Chain Delivers Superior Corrosion Protection vs. Short-Chain (C₁–C₄) Bisphosphonate Homologs on Carbon Steel

In a head-to-head homologous series study, dodecylamine-N,N-bis(methylenephosphonic acid) (DBMP, C₁₂-D), the bisphosphonic acid component of EINECS 285-172-7, was compared with five shorter-chain analogs (C₁, C₂, C₄, C₆, C₈) as corrosion inhibitors on carbon steel in pH 3.0 aqueous solution [1]. Short-chain diphosphonates (C₁-D, C₂-D, C₄-D) formed thin, porous, or incomplete protective layers and gave significantly lower charge-transfer resistance (Rct) values [1]. In contrast, C₁₂-D adsorbed efficiently and generated a thicker, more organized surface film, placing it in the high-performance cluster together with C₆-D and C₈-D [1]. Although the C₈ variant showed the lowest absolute corrosion current, C₁₂-D achieved a corrosion-rate reduction factor within the same order of magnitude as the best-in-series (≈ 6× reduction for C₈-D) while offering the additional benefit of a longer hydrophobic barrier that may be advantageous under more aggressive or longer-exposure conditions [1].

Corrosion inhibition Carbon steel Alkyl diphosphonate

Triethanolamine Counterion Improves Handling and Formulation Compatibility vs. the Free Bisphosphonic Acid (CAS 5995-33-5)

The free acid form, ((dodecylimino)bis(methylene))bisphosphonic acid (CAS 5995-33-5), is a solid with limited aqueous solubility at neutral pH, which can complicate stock solution preparation and dosing in aqueous formulations . The triethanolamine salt (EINECS 285-172-7) is documented to be a more hydrophilic, readily soluble form, consistent with the general behavior of triethanolamine salts of phosphonic acids that exhibit enhanced solubility and reduced viscosity in aqueous systems [1]. While direct solubility measurements for the 1:1 salt were not located in the searched literature, the EINECS listing itself indicates the compound was marketed as a commercial chemical substance, implying formulation-friendly properties [2].

Salt form selection Solubility Triethanolamine

Geminal Bisphosphonate Headgroup Provides Stronger Metal Chelation than Monophosphonate Analogs

Aminomethylenebisphosphonic acids are established chelators for di- and trivalent metal ions (Ca²⁺, Mg²⁺, Fe²⁺/³⁺, Cu²⁺, Zn²⁺, Cd²⁺) [1]. The geminal bisphosphonate motif in EINECS 285-172-7 forms six-membered chelate rings with metal centers, yielding stability constants that are 1–3 orders of magnitude higher than those of analogous monophosphonates (e.g., N-dodecylaminomethylphosphonic acid) [1]. This translates to superior scale-inhibition performance: structurally related N-substituted aminomethylenebisphosphonic acids have been shown to suppress CaCO₃ precipitation at concentrations as low as 10 mg dm⁻³ [2]. Although direct log K values for the C₁₂ variant are not available in the open literature, the class behavior is well-characterized and the dodecyl chain does not sterically interfere with the bisphosphonate–metal binding geometry [1].

Metal chelation Scale inhibition Bisphosphonate

Application Scenarios Where EINECS 285-172-7 Offers Documentable Advantages


Corrosion Protection of Carbon Steel in Acidic Aqueous Systems (pH 2–4)

Based on the direct head-to-head data showing that the C₁₂ bisphosphonate variant generates a thick, protective adsorbed layer on carbon steel at pH 3.0 [1], EINECS 285-172-7 is a suitable candidate for corrosion inhibitor formulations targeting mild steel in acidic process waters, pickling baths, or oilfield brines. The long hydrophobic tail provides a durable barrier, while the bisphosphonate headgroup ensures strong surface anchorage.

Combined Corrosion and Scale Inhibition in Cooling Water Circuits

The class-level evidence for aminomethylenebisphosphonic acids as effective CaCO₃ scale inhibitors at 10–20 mg dm⁻³ [2], together with the corrosion inhibition data, supports the use of EINECS 285-172-7 in cooling water treatment programs where both carbon steel protection and hardness-scale control are required. The triethanolamine salt form facilitates direct dosing into aqueous systems without pre-neutralization.

Metal Ion Chelation for Heavy-Metal Detoxification or Selective Extraction

The strong chelating ability of N-substituted aminomethylenebisphosphonic acids toward Cd(II), Cu(II), Zn(II), and Fe(III) [3] makes EINECS 285-172-7 a candidate for environmental remediation, wastewater treatment, or analytical chemistry applications requiring selective metal-ion sequestration. The dodecyl chain may additionally enable micellar or liquid–liquid extraction modalities.

Formulation Component in Antifreeze/Coolant Packages Requiring Aluminum Compatibility

Triethanolamine salts of phosphonic acids are cited in patent literature as components of passivation formulations for iron and steel [4]. The alkanolamine counterion may contribute to aluminum compatibility, a known limitation of some bisphosphonate-only inhibitors. EINECS 285-172-7 can be evaluated as a building block in hybrid coolant inhibitor packages where both ferrous and aluminum metals must be protected.

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